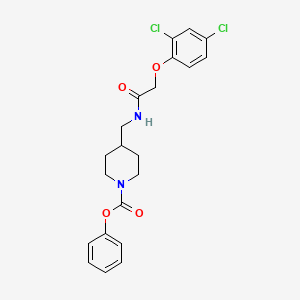

Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[[2-(2,4-dichlorophenoxy)acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N2O4/c22-16-6-7-19(18(23)12-16)28-14-20(26)24-13-15-8-10-25(11-9-15)21(27)29-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWKRHFLPQISLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate, commonly referred to as compound 6f, is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Compound 6f features a piperidine ring substituted with a carboxylate group , an acetamido moiety , and a dichlorophenoxy group . The structural complexity of this compound suggests potential interactions with various biological targets, making it a subject of interest for therapeutic applications.

Table 1: Structural Features of Compound 6f

| Feature | Description |

|---|---|

| Piperidine Ring | Central structure providing basic properties |

| Carboxylate Group | Enhances solubility and potential binding sites |

| Acetamido Moiety | Influences pharmacokinetics and biological activity |

| Dichlorophenoxy Group | Modifies reactivity and interaction profiles |

Anticancer Properties

Recent studies have evaluated the antiproliferative effects of compound 6f against several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colorectal cancer), and A549 (lung cancer). These studies suggest that compound 6f exhibits significant cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell growth.

Table 2: Antiproliferative Activity of Compound 6f

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.4 | Induction of apoptosis |

| HT-29 | 4.8 | Cell cycle arrest at G1 phase |

| A549 | 3.9 | Inhibition of VEGFR-2 phosphorylation |

The compound's mechanism of action appears to involve multiple pathways:

- EGFR Inhibition : Given the role of c-Met in cancer progression, compound 6f may reverse resistance to EGFR inhibitors when co-administered with existing kinase inhibitors.

- Apoptosis Induction : Studies indicate that compound 6f can trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest, preventing cells from progressing through the cell cycle.

Antibacterial Activity

Preliminary investigations also suggest that compound 6f may possess antibacterial properties, particularly against bacterial DNA gyrase, which is crucial for bacterial replication. This aspect opens avenues for further research into its potential as an antibacterial agent.

Study on Anticancer Efficacy

A study conducted by researchers at MDPI demonstrated that compound 6f significantly reduced the viability of various cancer cell lines compared to standard treatments. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinities and interactions at the molecular level.

Study on Drug Resistance

Another study focused on the ability of compound 6f to overcome drug resistance in cancer therapies. The results indicated that when used alongside traditional chemotherapy agents, compound 6f enhanced the overall efficacy by targeting multiple signaling pathways associated with resistance mechanisms.

Scientific Research Applications

Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate is a chemical compound with diverse applications in scientific research. It is a complex organic compound characterized by a piperidine ring substituted with a carboxylate group and an acetamido moiety linked to a dichlorophenoxy group. The presence of the dichlorophenoxy substituent is significant, as it can influence the compound's reactivity and biological activity. This compound may be of interest in medicinal chemistry due to its potential therapeutic applications.

Structural Features

Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate features a piperidine ring with dichlorophenoxy and acetamido groups. The specific substitution patterns on both the piperidine and phenoxy groups may enhance its reactivity and interaction profiles compared to other similar compounds.

Potential Applications

Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate has potential antibacterial activity. Derivatives with different substituents on the phenoxy group can be formed depending on specific conditions and reagents used, such as sodium hydroxide for substitution and potassium permanganate for oxidation.

Related Compounds and Activities

Other compounds with related structures and activities include:

- 3-[(3,4-Dichlorophenoxy)methyl]piperidine A piperidine ring with different chlorination, also exhibiting antibacterial potential.

- 2,4-Dichlorophenoxyacetic acid A simple phenoxyacetic acid structure, known for its herbicidal activity.

- Phenylpiperazine derivatives Compounds with a piperazine ring structure, displaying various biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

A939572 shares a chlorophenoxy group but replaces the phenyl ester with a carboxamide, improving metabolic stability but reducing solubility in lipophilic environments.

Synthetic Routes: The target compound’s synthesis likely involves coupling a 2-(2,4-dichlorophenoxy)acetic acid derivative with a piperidine intermediate, analogous to methods used for Compound 13 (EDC/DMAP-mediated esterification) . A939572’s carboxamide group suggests a coupling reaction with an isocyanate or carbodiimide reagent, differing from the esterification used for the target compound .

Physicochemical Properties: The phenyl ester in the target compound may confer higher membrane permeability but lower hydrolytic stability compared to carboxamides (e.g., A939572) .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate?

- Methodology : Focus on multi-step synthesis involving (a) coupling of 2,4-dichlorophenoxyacetic acid to a piperidine scaffold, (b) amidation, and (c) carboxylation. Use anhydrous conditions and inert gas (e.g., argon) to prevent hydrolysis of reactive intermediates . Solvent selection (e.g., dichloromethane for stepwise reactions) and temperature control (reflux at ~110°C for 12 hours) are critical to minimize side reactions . Post-reaction purification via liquid-liquid extraction (e.g., chloroform/water) and column chromatography ensures high purity (>95%) .

Q. How can researchers optimize reaction conditions to improve yield?

- Methodology :

- Catalyst Screening : Test bases like NaOH or K₂CO₃ for amidation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in piperidine functionalization .

- Stoichiometry Adjustments : Use a 1.2–1.5 molar excess of 2,4-dichlorophenoxyacetyl chloride to drive amidation to completion .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring substitution patterns and acetamido-methyl connectivity (e.g., δ 2.29–2.78 ppm for piperidine protons, δ 173.9 ppm for carbonyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS to verify molecular ion peaks (e.g., m/z 380 for related intermediates) .

- FT-IR : Detect characteristic bands (e.g., 1650–1700 cm⁻¹ for carbonyl groups) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields from different synthetic routes?

- Methodology :

- Byproduct Analysis : Use LC-MS or NMR to identify impurities (e.g., unreacted intermediates or hydrolysis products) .

- Reaction Kinetic Studies : Compare rate constants under varying conditions (e.g., temperature, solvent polarity) to pinpoint yield-limiting steps .

- Cross-Validation : Reproduce protocols from literature (e.g., ’s 79.9% yield vs. ’s 99% purity) and adjust parameters like drying agents (MgSO₄ vs. molecular sieves) .

Q. What strategies are effective for identifying and mitigating byproducts in the synthesis of this compound?

- Methodology :

- Chromatographic Isolation : Use preparative HPLC to separate byproducts for structural elucidation .

- Computational Modeling : Predict side reactions (e.g., over-acylation) using DFT calculations to optimize protecting group strategies .

- In Situ Quenching : Add scavengers (e.g., silica-bound amines) to trap excess acylating agents .

Q. What are the best practices for ensuring compound stability during storage?

- Methodology :

- Lyophilization : Convert the compound to a stable hydrochloride salt for long-term storage .

- Inert Atmosphere : Store under argon or nitrogen in amber vials to prevent oxidation .

- Temperature Control : Maintain at –20°C for lab-scale quantities; avoid repeated freeze-thaw cycles .

Q. How can researchers design experiments for process optimization using flow chemistry?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to evaluate parameters like residence time, temperature, and reagent ratios .

- Continuous-Flow Setup : Use microreactors to enhance heat/mass transfer during exothermic steps (e.g., acylation) .

- Real-Time Analytics : Integrate inline UV-Vis or IR probes for immediate feedback on reaction progress .

Q. What approaches validate analytical methods for purity assessment?

- Methodology :

- System Suitability Testing : Follow USP guidelines (e.g., ) using reference standards to confirm column efficiency (N > 2000) and peak symmetry (Tailing Factor < 2) .

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC .

- Cross-Lab Validation : Collaborate with independent labs to verify reproducibility of purity assays (e.g., ±2% RSD for area normalization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.